![molecular formula C13H12O3S B12888712 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid CAS No. 62688-03-3](/img/structure/B12888712.png)
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid is an organic compound with the molecular formula C13H12O3S It is characterized by the presence of a benzoic acid moiety linked to a furan ring via a sulfanyl (thioether) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid typically involves the reaction of 5-methylfuran-2-thiol with a benzylic halide, followed by oxidation to form the benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylic position can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The sulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets, while the benzoic acid moiety could influence its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoic acid
- 2-{[(Pyridin-2-yl)methyl]sulfanyl}benzoic acid
Uniqueness
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid is unique due to the presence of the 5-methylfuran ring, which imparts distinct electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
62688-03-3 |
---|---|
Molekularformel |
C13H12O3S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
2-[(5-methylfuran-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-9-6-7-12(16-9)17-8-10-4-2-3-5-11(10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
GWZDFCDYCBVRKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)SCC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.